1-Ethoxy-2-methoxy-4-(2-nitroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-methoxy-4-(2-nitroethenyl)benzene is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol This compound is characterized by the presence of ethoxy, methoxy, and nitroethenyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethoxy-2-methoxy-4-(2-nitroethenyl)benzene typically involves the reaction of 1-ethoxy-2-methoxybenzene with nitroethene under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-Ethoxy-2-methoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-ethoxy-2-methoxy-4-(2-aminoethenyl)benzene.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-2-methoxy-4-(2-nitroethenyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-methoxy-4-(2-nitroethenyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitroethenyl group can undergo reduction to form reactive intermediates that can interact with nucleophiles in the cell .
Comparison with Similar Compounds
1-Ethoxy-2-methoxy-4-(2-nitroethenyl)benzene can be compared with similar compounds such as:
1-Methoxy-2-methyl-4-(2-nitroethenyl)benzene: This compound has a methyl group instead of an ethoxy group, which can influence its chemical reactivity and applications.
1-Ethoxy-2-methoxy-4-(2-aminoethenyl)benzene:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1-ethoxy-2-methoxy-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C11H13NO4/c1-3-16-10-5-4-9(6-7-12(13)14)8-11(10)15-2/h4-8H,3H2,1-2H3/b7-6+ |
InChI Key |
OHUVDXRCVIKNNH-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.